molecular formula C12H10ClN B114867 2-(Chloromethyl)-6-phenylpyridine CAS No. 147937-33-5

2-(Chloromethyl)-6-phenylpyridine

Cat. No. B114867
M. Wt: 203.67 g/mol
InChI Key: NPSWBGSNFIEDJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-6-phenylpyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, materials science, and organic synthesis. This compound is known for its unique chemical and physical properties that make it a versatile building block for the synthesis of various complex molecules.

Mechanism Of Action

The mechanism of action of 2-(Chloromethyl)-6-phenylpyridine is not fully understood. However, it is known to act as an electrophile due to the presence of a chloromethyl group, which can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2-(Chloromethyl)-6-phenylpyridine. However, some studies have shown that this compound exhibits moderate cytotoxicity against various cancer cell lines.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(Chloromethyl)-6-phenylpyridine in lab experiments include its ease of synthesis, versatility, and unique chemical and physical properties. However, the limitations include its moderate cytotoxicity, limited information on its mechanism of action, and potential safety concerns.

Future Directions

There are several future directions for the research on 2-(Chloromethyl)-6-phenylpyridine. These include:
1. Development of new synthetic methods for the synthesis of this compound and its derivatives.
2. Investigation of the mechanism of action of this compound and its derivatives.
3. Development of new biologically active molecules using 2-(Chloromethyl)-6-phenylpyridine as a building block.
4. Investigation of the potential applications of this compound in materials science and organic synthesis.
5. Development of new methods for the safe handling and disposal of this compound in the laboratory.

Synthesis Methods

The synthesis of 2-(Chloromethyl)-6-phenylpyridine involves the reaction of 2-(bromomethyl)-6-phenylpyridine with hydrochloric acid in the presence of a palladium catalyst. This reaction is known as the Buchwald-Hartwig coupling reaction, which is a widely used method for the synthesis of aryl amines.

Scientific Research Applications

2-(Chloromethyl)-6-phenylpyridine has been extensively studied for its potential applications in various areas of scientific research. In medicinal chemistry, this compound has been used as a building block for the synthesis of various biologically active molecules such as antitumor agents, antibacterial agents, and antifungal agents. In materials science, this compound has been used as a precursor for the synthesis of various organic materials such as conducting polymers, OLEDs, and liquid crystals. In organic synthesis, this compound has been used as a versatile building block for the synthesis of various complex molecules.

properties

CAS RN

147937-33-5

Product Name

2-(Chloromethyl)-6-phenylpyridine

Molecular Formula

C12H10ClN

Molecular Weight

203.67 g/mol

IUPAC Name

2-(chloromethyl)-6-phenylpyridine

InChI

InChI=1S/C12H10ClN/c13-9-11-7-4-8-12(14-11)10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

NPSWBGSNFIEDJD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC(=N2)CCl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=N2)CCl

synonyms

2-(CHLOROMETHYL)-6-PHENYLPYRIDINE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.